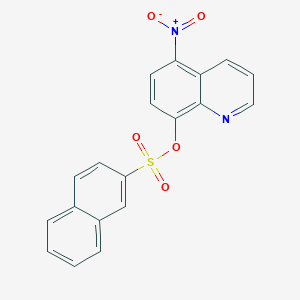![molecular formula C22H24N2O4 B11536588 5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-hydroxypropyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11536588.png)
5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-hydroxypropyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-hydroxypropyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that includes a pyrrolone ring, a dimethylaminophenyl group, and a phenylcarbonyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-hydroxypropyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one typically involves multiple steps. One common method includes the following steps:
Formation of the Pyrrolone Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Dimethylaminophenyl Group: This step can be achieved through a substitution reaction where a dimethylaminophenyl group is introduced to the pyrrolone ring.
Addition of the Phenylcarbonyl Group: This step involves the addition of a phenylcarbonyl group to the structure, often through a Friedel-Crafts acylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
In biological research, the compound can be used to study enzyme interactions and receptor binding due to its structural complexity.
Medicine
In medicine, the compound has potential applications as a pharmaceutical intermediate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry
In the industrial sector, the compound can be used in the synthesis of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-hydroxypropyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The dimethylaminophenyl group can interact with receptors or enzymes, while the phenylcarbonyl group can participate in hydrogen bonding and other interactions. These interactions can modulate biological pathways, leading to various effects.
Comparación Con Compuestos Similares
Similar Compounds
- 5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-hydroxypropyl)-4-(4-methoxybenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-hydroxypropyl)-4-(4-chlorobenzoyl)-1,5-dihydro-2H-pyrrol-2-one
Uniqueness
The uniqueness of 5-[4-(dimethylamino)phenyl]-3-hydroxy-1-(3-hydroxypropyl)-4-(phenylcarbonyl)-1,5-dihydro-2H-pyrrol-2-one lies in its specific combination of functional groups, which allows for a wide range of chemical reactions and interactions. This makes it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C22H24N2O4 |
|---|---|
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
(4E)-5-[4-(dimethylamino)phenyl]-4-[hydroxy(phenyl)methylidene]-1-(3-hydroxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C22H24N2O4/c1-23(2)17-11-9-15(10-12-17)19-18(20(26)16-7-4-3-5-8-16)21(27)22(28)24(19)13-6-14-25/h3-5,7-12,19,25-26H,6,13-14H2,1-2H3/b20-18+ |
Clave InChI |
JMYIUNLSPUCIOZ-CZIZESTLSA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)C2/C(=C(/C3=CC=CC=C3)\O)/C(=O)C(=O)N2CCCO |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C2C(=C(C3=CC=CC=C3)O)C(=O)C(=O)N2CCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({(E)-[2-hydroxy-3-(prop-2-en-1-yl)phenyl]methylidene}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11536505.png)
![N-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B11536507.png)
![2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-{[2-oxo-2-(phenylamino)ethyl]sulfanyl}-1,3-benzothiazol-6-yl)acetamide](/img/structure/B11536512.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-[(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B11536518.png)
![N-[(1E)-3,4-dihydronaphthalen-1(2H)-ylidene]-2-methylaniline](/img/structure/B11536523.png)
![2-[N-(2,5-Dimethoxyphenyl)benzenesulfonamido]-N-(2-methylphenyl)acetamide](/img/structure/B11536532.png)
![N-(2,6-diethylphenyl)-2-[(6-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11536535.png)
![2-(3-Bromo-4-methoxyphenyl)-3-[(3-methylphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B11536540.png)
![N-(1-{3-[2-(heptyloxy)phenyl]-2-[(4-nitrophenyl)carbonyl]diaziridin-1-yl}-1-oxo-3-phenylpropan-2-yl)-4-methylbenzenesulfonamide](/img/structure/B11536556.png)

![(4Z)-4-[3-(benzyloxy)benzylidene]-2-(naphthalen-1-yl)-1,3-oxazol-5(4H)-one](/img/structure/B11536559.png)
![2-methoxy-N-(2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)benzamide](/img/structure/B11536562.png)
![3,4-Dimethoxy-N-(2-phenylethyl)-N-{[N'-(propan-2-ylidene)hydrazinecarbonyl]methyl}benzene-1-sulfonamide](/img/structure/B11536575.png)
![N-[2-(naphthalen-1-yloxy)ethyl]-2-nitro-4-(trifluoromethyl)aniline](/img/structure/B11536580.png)
